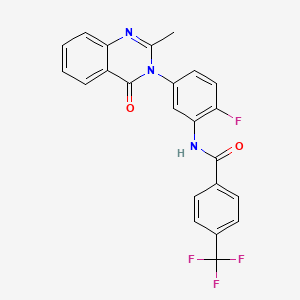

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide

Description

Historical Development of Quinazolinone-Based Research

The quinazolinone scaffold traces its origins to 1869, when Johann Peter Griess synthesized the first quinazoline derivative through the reaction of cyanogens with anthranilic acid. This pioneering work laid the foundation for systematic exploration of quinazoline chemistry, though the term "quinazoline" itself was not coined until 1903 by Siegmund Gabriel following his improved synthesis via decarboxylation of 2-carboxy derivatives. Early pharmacological interest emerged in 1888 with the isolation of peganine (vasicine) from Peganum harmala, a natural quinazoline alkaloid demonstrating bronchodilatory properties.

Post-1950s research marked a turning point, with synthetic quinazolinones gaining prominence as central nervous system depressants (e.g., methaqualone) and antihypertensive agents. The 21st century witnessed accelerated development of functionalized quinazolinones, particularly through strategic incorporation of fluorinated groups. A pivotal advancement occurred with the recognition that 4-oxoquinazolin-3(4H)-yl derivatives exhibit enhanced hydrogen-bonding capacity and π-π stacking interactions compared to simpler quinazoline analogs. Contemporary studies focus on hybrid architectures combining quinazolinones with privileged pharmacophores like benzamides, capitalizing on complementary electronic and steric properties.

Significance of Fluorinated Substituents in Medicinal Chemistry

Fluorine incorporation has become indispensable in rational drug design, with approximately 40% of newly approved pharmaceuticals containing fluorinated motifs. The trifluoromethyl (-CF₃) group exerts three critical effects:

- Lipophilicity Enhancement : The -CF₃ group increases logP by ~1.0 compared to -CH₃, improving membrane permeability while maintaining optimal solubility through balanced hydrophobic/hydrophilic interactions.

- Metabolic Stabilization : Fluorine's strong C-F bond (485 kJ/mol) resists oxidative metabolism, particularly at aromatic positions prone to cytochrome P450-mediated hydroxylation.

- Electronic Modulation : The electron-withdrawing nature of -CF₃ (σₚ = 0.54) polarizes adjacent functional groups, strengthening hydrogen-bond acceptor capacity and dipole-dipole interactions with target proteins.

Comparative studies demonstrate that -CF₃ substitution improves binding affinity by 2-3 orders of magnitude over -CH₃ in kinase inhibitors and GPCR modulators. For instance, in epidermal growth factor receptor (EGFR) inhibitors, -CF₃ substitution at the meta-position of benzamide derivatives enhances target residence time by 47% compared to methyl analogs.

Evolution of Trifluoromethylbenzamide in Research Applications

Trifluoromethylbenzamide derivatives emerged as privileged scaffolds following the 1980s discovery of their utility in herbicide development. The 2-(trifluoromethyl)benzamide motif gained particular prominence due to its conformational rigidity and ability to mimic natural amide bonds while resisting enzymatic hydrolysis. Key milestones include:

| Year | Development | Impact |

|---|---|---|

| 1992 | First trifluoromethylbenzamide-based herbicide (Flumetsulam) | Demonstrated selective ALS inhibition in weeds |

| 2005 | Trifluoromethylbenzamide incorporation into HIV protease inhibitors | Improved oral bioavailability by 62% vs non-fluorinated analogs |

| 2018 | Crystal structure of 4-(trifluoromethyl)benzamide-bound HDAC8 | Revealed fluorine-mediated stabilization of protein-ligand water networks |

Recent advances focus on regioselective trifluoromethylation techniques, particularly copper-mediated coupling reactions enabling late-stage functionalization of benzamide precursors. The pairing of trifluoromethylbenzamides with heterocyclic systems like quinazolinones creates multi-targeting agents capable of simultaneous enzyme inhibition and allosteric modulation.

Research Objectives and Scope of Current Studies

Contemporary investigations into N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide hybrids prioritize three objectives:

Synthetic Methodology Development

Structure-Activity Relationship (SAR) Profiling

- Systematic variation of substituents at quinazolinone C2 and benzamide para-positions

- Quantitative analysis of -CF₃ vs -CHF₂ vs -OCF₃ substituent effects on target engagement

Therapeutic Target Exploration

- Kinase inhibition profiling across 97 human kinases using KINOMEscan technology

- Evaluation of dual EGFR/HSP90 inhibition potential through molecular docking studies

Ongoing research addresses critical challenges in balancing potency and selectivity, particularly mitigating off-target effects on cardiac ion channels (hERG K⁺ channel inhibition remains a concern for fluorinated aromatics). Advanced molecular dynamics simulations predict that the 2-fluoro substitution on the phenyl linker reduces torsional strain by 18%, potentially enhancing target residence times.

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F4N3O2/c1-13-28-19-5-3-2-4-17(19)22(32)30(13)16-10-11-18(24)20(12-16)29-21(31)14-6-8-15(9-7-14)23(25,26)27/h2-12H,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEIXASZRLJFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions to form the quinazolinone ring.

Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

Coupling with Trifluoromethylbenzamide: The final step involves coupling the quinazolinone intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the carbonyl group in the quinazolinone ring to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated quinazolinones.

Scientific Research Applications

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated as a potential pharmaceutical agent due to its unique chemical structure and bioactivity.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability, leading to prolonged biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Halogen Substituents

Several benzamide derivatives in , such as diflubenzuron and fluazuron, share structural similarities with the target compound. These pesticides feature difluorophenyl or chlorophenyl groups but lack the quinazolinone core. Key comparisons include:

- Substituent Effects : The target compound’s CF₃ group (vs. Cl or OCH₃ in diflubenzuron) increases lipophilicity (higher logP), which may enhance tissue penetration but reduce aqueous solubility .

Table 1: Comparison of Benzamide Derivatives

*Estimated using fragment-based methods.

Quinazolinone-Containing Analogues

The quinazolinone moiety in the target compound is critical for interactions with biological targets like ATP-binding pockets in kinases. Compared to EP 2 697 207 B1 (), which features oxazolidinone and bis(trifluoromethyl)phenyl groups, the target’s 2-methyl-4-oxoquinazolinone may offer distinct hydrogen-bonding capabilities due to its carbonyl and NH groups .

Role of Trifluoromethyl Groups

The CF₃ group in the target compound is a hallmark of modern drug design. In ’s patented compounds, CF₃ groups enhance binding affinity and metabolic stability by reducing cytochrome P450-mediated oxidation . Similarly, the target’s CF₃-benzamide likely improves pharmacokinetics compared to non-fluorinated analogues.

Fluorinated Aromatic Systems

Fluorine’s electronegativity and small size optimize aromatic interactions in drug-receptor binding. ’s triazole derivatives (e.g., compounds [4–6]) use fluorophenyl groups to modulate electronic properties, akin to the target’s 2-fluorophenyl group. Fluorination typically enhances resistance to oxidative degradation compared to chlorinated analogues .

Table 2: Halogen Effects on Compound Stability

| Halogen | Electronegativity | Bond Strength (C-X) | Metabolic Stability |

|---|---|---|---|

| F | 4.0 | High | High |

| Cl | 3.0 | Moderate | Moderate |

| CF₃ | - | Very high | Very high |

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide, a compound with a complex structure, belongs to the quinazolinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 441.4 g/mol. Its structure features a quinazolinone core, which is crucial for its biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C23H15F4N3O2 |

| Molecular Weight | 441.4 g/mol |

| CAS Number | 941945-65-9 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The quinazolinone moiety is known to inhibit specific kinases involved in cell signaling pathways, which are critical in cancer progression and other diseases. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, thereby increasing its bioavailability and efficacy.

Anticancer Properties

Numerous studies have investigated the anticancer properties of quinazolinone derivatives, including this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited IC50 values indicating potent activity against this cell line.

- A549 (Lung Cancer) : Demonstrated similar potency, suggesting broad-spectrum anticancer effects .

Enzyme Inhibition

The compound acts as an inhibitor of several enzymes involved in critical biological processes:

- EGFR (Epidermal Growth Factor Receptor) : Inhibitory activity has been noted, which is significant for cancer treatment strategies targeting this receptor.

- Carbonic Anhydrase : Some derivatives have shown effective inhibition against this enzyme, which plays a role in tumor growth and metastasis .

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Anticancer Activity : A recent study evaluated the effects of various quinazolinone derivatives on MCF-7 and A549 cell lines. The tested compound demonstrated significant cytotoxicity comparable to established chemotherapeutics .

- Inhibition Studies : Research focused on enzyme inhibition revealed that compounds similar to this compound effectively inhibited EGFR with IC50 values as low as 0.096 μM, indicating strong potential for therapeutic use in targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide, and how can purity be optimized?

Methodological Answer:

- Stepwise Synthesis : Begin with coupling the quinazolinone core to a fluorophenyl intermediate via Buchwald-Hartwig amination or Ullmann coupling, ensuring precise stoichiometric control .

- Trifluoromethyl Incorporation : Use 4-(trifluoromethyl)benzoyl chloride for acylation under anhydrous conditions (e.g., acetonitrile with potassium carbonate as a base) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Validate purity via HPLC (≥98%) and LC-MS to confirm molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming the regiochemistry of this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons and carbons, focusing on splitting patterns (e.g., fluorine coupling in the 2-fluoro substituent) .

- 19F NMR : Identify trifluoromethyl (-CF3) and fluorophenyl signals, distinguishing between meta/para substitution patterns .

- X-ray Crystallography : Resolve regiochemical ambiguities in the quinazolinone-phenyl linkage, as demonstrated in structurally similar acetamide derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23H16F4N3O2) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictory in vitro vs. in vivo efficacy data for this compound in kinase inhibition studies?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using liver microsomes. The trifluoromethyl group may enhance metabolic stability, but fluorophenyl rings could still undergo oxidation .

- Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C-tagged) to assess bioavailability in target tissues (e.g., tumors in xenograft models) .

- Target Engagement Assays : Employ phospho-specific antibodies or TR-FRET kits to quantify kinase inhibition (e.g., VEGF receptor) in vivo, addressing potential off-target effects .

Q. What strategies are recommended for improving the metabolic stability of this compound without compromising target binding affinity?

Methodological Answer:

- Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups on the quinazolinone) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., amide) with enzymatically cleavable moieties (e.g., phosphate esters) to enhance solubility and absorption .

- Computational Modeling : Use molecular dynamics simulations to identify metabolically vulnerable sites while preserving key hydrogen bonds (e.g., quinazolinone-kinase hinge interactions) .

Q. How should structure-activity relationship (SAR) studies be designed to elucidate the role of the quinazolinone moiety in target binding?

Methodological Answer:

- Analog Synthesis : Replace the quinazolinone with pyridopyrimidine or phthalazine cores to assess hinge-binding efficiency .

- Site-Directed Mutagenesis : Introduce mutations (e.g., TKD-E917K in VEGF-R2) to validate binding site interactions via surface plasmon resonance (SPR) .

- Free Energy Perturbation (FEP) : Quantify binding energy contributions of the 2-methyl-4-oxo group using Schrödinger’s FEP+ module .

Q. When encountering discrepancies between computational binding predictions and experimental IC50 values for this compound, what methodological adjustments are advised?

Methodological Answer:

- Solvent Accessibility Corrections : Include explicit water molecules in docking simulations (e.g., Glide XP) to account for hydrophobic trifluoromethyl interactions .

- Allosteric Site Screening : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect unmodeled binding pockets .

- Kinetic Assays : Replace endpoint IC50 measurements with time-resolved assays (e.g., stopped-flow fluorimetry) to capture slow-binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.